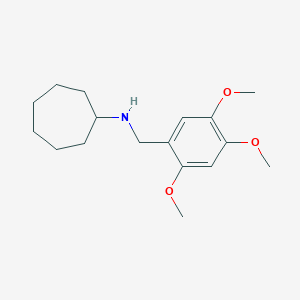
Isobucaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobucaine is a local anesthetic compound with the chemical formula C15H23NO2 . It is known for its ability to block nerve signals in the body, providing pain relief during medical procedures. The compound is characterized by its benzoate ester structure, which contributes to its anesthetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobucaine is synthesized through a series of chemical reactions. The primary synthetic route involves the reductive amination of aminomethyl propanol with isobutanal, resulting in the formation of N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine. This intermediate is then acylated with benzoyl chloride, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Isobucaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The compound can be reduced to its amine form using reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine compounds .
Scientific Research Applications
Isobucaine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and amination reactions.
Biology: this compound is employed in research on nerve signal transmission and pain management.
Medicine: The compound is used in the development of new anesthetic drugs and formulations.
Industry: This compound is utilized in the production of various pharmaceutical products.
Mechanism of Action
Isobucaine exerts its effects by blocking sodium channels in nerve cells. This action prevents the transmission of nerve signals, leading to a loss of sensation in the targeted area. The compound binds to specific sites on the sodium channels, inhibiting their function and resulting in localized anesthesia .
Comparison with Similar Compounds
Isobucaine is similar to other local anesthetics, such as lidocaine and bupivacaine. it has unique properties that distinguish it from these compounds:
Lidocaine: Both compounds block sodium channels, but this compound has a different chemical structure, leading to variations in potency and duration of action.
Bupivacaine: While bupivacaine is also an amide local anesthetic, this compound’s ester structure results in different pharmacokinetic properties.
List of Similar Compounds
Properties
CAS No. |
14055-89-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[2-methyl-2-(2-methylpropylamino)propyl] benzoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
InChI Key |
YGSFZBYOMFZJPV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
14055-89-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















